Cas no 120462-45-5 (1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI))
120462-45-5 structure
Product Name:1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)
CAS No:120462-45-5
MF:C22H30O7
MW:406.469407558441
CID:226894
PubChem ID:14193977
Update Time:2025-04-19
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI)
- LophanthoidinE
- (6β,7α)-6,7,12-Trihydroxy-11,14-dioxoabieta-8,12-dien-16-yl aceta te
- 1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trih...
- [ "" ]
- Lophanthoidin E
- HY-N3366
- CID 14193977
- AKOS040761994
- CS-0024011
- 120462-45-5
- 2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- DA-55001
-
- Inchi: 1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3
- InChI Key: NHVNNHGOOVAQDU-UHFFFAOYSA-N
- SMILES: OC1C(C2C(=C(C(C)COC(C)=O)C(C(C=2C2(C)CCCC(C)(C)C21)=O)=O)O)O
Computed Properties
- Exact Mass: 406.19915329g/mol
- Monoisotopic Mass: 406.19915329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 834
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 121Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 551.3±50.0 °C at 760 mmHg
- Flash Point: 186.4±23.6 °C
- PSA: 121.13000
- LogP: 2.01410
- Vapor Pressure: 0.0±3.4 mmHg at 25°C
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-5 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥3477.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-10 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥5216.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-1 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥1693.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L50910-5mg |
(6β,7α)-6,7,12-Trihydroxy-11,14-dioxoabieta-8,12-dien-16-yl aceta te |
120462-45-5 | 5mg |
¥5760.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4452-1 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥ 1,693 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-5 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥ 3,477 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-10 mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥ 5,216 | 2023-07-11 | |
| TargetMol Chemicals | TN4452-1mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 1mg |
¥ 1693 | 2024-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-5mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 5mg |
¥ 3477 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4452-10mg |
Lophanthoidin E |
120462-45-5 | 98.00% | 10mg |
¥ 5216 | 2023-09-07 |
1,4-Phenanthrenedione,2-[2-(acetyloxy)-1-methylethyl]-4b,5,6,7,8,8a,9,10-octahydro-3,9,10-trihydroxy-4b,8,8-trimethyl-(9CI) Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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